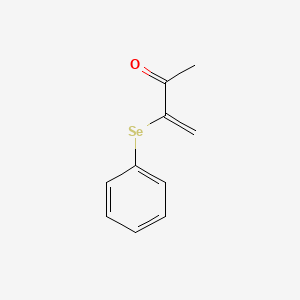
3-(Phenylselanyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylselanyl)but-3-en-2-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a butenone backbone. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylselanyl)but-3-en-2-one typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative selenofunctionalization reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions involve the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods: These methods leverage the advantages of 1-fluoropyridinium compounds, which offer low toxicity and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylselanyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form α-selenoenals and α-selenoenones.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include 1-fluoropyridinium compounds and adventitious water.
Substitution: Nucleophilic reagents such as enolate anions of cyclohexanone and cyclopentanone are used.
Major Products Formed:
Scientific Research Applications
3-(Phenylselanyl)but-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Phenylselanyl)but-3-en-2-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
3-Phenylthiobut-3-en-2-one: Similar in structure but contains a sulfur atom instead of selenium.
3-Phenyltellanylbut-3-en-2-one: Contains a tellurium atom instead of selenium.
Uniqueness: 3-(Phenylselanyl)but-3-en-2-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced pharmacological activities compared to their sulfur and tellurium analogs .
Properties
CAS No. |
61203-03-0 |
|---|---|
Molecular Formula |
C10H10OSe |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
3-phenylselanylbut-3-en-2-one |
InChI |
InChI=1S/C10H10OSe/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI Key |
OHXXJUYNNLCART-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
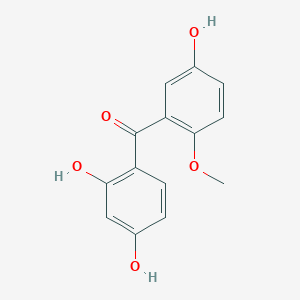
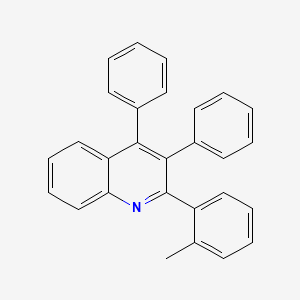
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)

![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

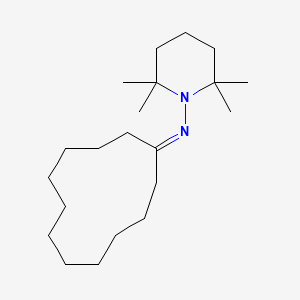
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
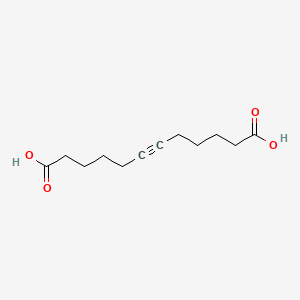

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
